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Compound of Interest

Compound Name:
Cyclohexanecarboxamide, N-(6-

nitro-2-benzothiazolyl)-

Cat. No.: B1663264 Get Quote

Disclaimer: The following application notes and protocols are hypothetical and constructed

based on the known biological activities of the constituent chemical moieties of N-(6-nitro-2-

benzothiazolyl)cyclohexanecarboxamide, namely 6-nitrobenzothiazole and

cyclohexanecarboxamide derivatives. As of the date of this document, no specific experimental

data for N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide has been found in publicly

available scientific literature. These notes are intended to serve as a conceptual guide for

potential research applications and should be adapted and validated experimentally.

Introduction
N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is a synthetic organic compound featuring

a 6-nitrobenzothiazole core linked to a cyclohexanecarboxamide moiety. The benzothiazole

nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range

of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory

properties.[1][2] The nitro group, being a strong electron-withdrawing group, can significantly

modulate the biological activity of the parent molecule. The cyclohexanecarboxamide portion

may influence the compound's solubility, cell permeability, and interaction with specific

biological targets. For instance, some cyclohexanecarboxamide derivatives have been

identified as agonists of the TRPM8 receptor.[3]

This document outlines potential research applications and provides hypothetical protocols for

investigating the biological effects of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide,
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primarily focusing on its potential as an anticancer agent based on the known activities of

related benzothiazole derivatives.[1][2][4]

Hypothetical Research Applications
Anticancer Agent: Based on the anticancer properties of other 6-nitrobenzothiazole

derivatives, this compound could be investigated as a potential cytotoxic agent against

various cancer cell lines.[1][4] Its mechanism of action could involve the inhibition of key

cellular processes such as cell proliferation and survival.

Enzyme Inhibitor: Benzothiazole derivatives have been shown to inhibit various enzymes,

including carbonic anhydrases, which are implicated in tumor biology.[1][2] N-(6-nitro-2-

benzothiazolyl)cyclohexanecarboxamide could be screened for its inhibitory activity against a

panel of cancer-related enzymes.

Antimicrobial Agent: The benzothiazole scaffold is also associated with antimicrobial activity.

[5] This compound could be tested for its efficacy against a range of bacterial and fungal

strains.

Modulator of TRP Channels: The cyclohexanecarboxamide moiety suggests a potential

interaction with TRP (Transient Receptor Potential) channels, similar to other known cooling

agents.[3] This could be explored in the context of sensory neuron modulation.

Quantitative Data Summary (Hypothetical)
The following tables present hypothetical quantitative data to illustrate the potential biological

activity of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide. These are not real

experimental results.

Table 1: Hypothetical Anticancer Activity (IC50 Values)
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Cell Line Cancer Type Hypothetical IC50 (µM)

MCF-7 Breast Adenocarcinoma 35.5

HeLa Cervical Adenocarcinoma 42.8

MG-63 Osteosarcoma 38.2

A549 Lung Carcinoma 55.1

HCT116 Colon Carcinoma 29.7

IC50 values are based on a hypothetical 72-hour incubation period.

Table 2: Hypothetical Enzyme Inhibition Data (IC50 Values)

Enzyme Target Enzyme Class Hypothetical IC50 (µM)

Carbonic Anhydrase IX Lyase 15.2

PI3Kα Kinase 50.8

Akt1 Kinase 75.3

Experimental Protocols (Hypothetical)
Cell Viability Assay (MTT Assay)
This protocol describes a hypothetical method to determine the cytotoxic effects of N-(6-nitro-2-

benzothiazolyl)cyclohexanecarboxamide on cancer cells.

Materials:

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide

Cancer cell lines (e.g., MCF-7, HeLa, HCT116)

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin
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3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

CO2 incubator (37°C, 5% CO2)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete medium

and incubate for 24 hours.

Prepare a stock solution of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide in DMSO.

Prepare serial dilutions of the compound in culture medium to achieve final concentrations

ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.

Remove the medium from the wells and add 100 µL of the medium containing the different

concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank

(medium only).

Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and determine the IC50 value.

In Vitro Carbonic Anhydrase Inhibition Assay
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This protocol outlines a hypothetical method to assess the inhibitory effect of the compound on

carbonic anhydrase activity.

Materials:

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide

Recombinant human Carbonic Anhydrase IX (CA IX)

4-Nitrophenyl acetate (NPA) as a substrate

Tris-HCl buffer (pH 7.4)

96-well plate

Spectrophotometer

Procedure:

Prepare a stock solution of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide in DMSO.

Prepare serial dilutions of the compound in Tris-HCl buffer.

In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the compound dilution, and 20 µL

of the CA IX enzyme solution. Include a control with no inhibitor.

Pre-incubate the mixture for 15 minutes at room temperature.

Initiate the reaction by adding 20 µL of NPA solution.

Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes to monitor

the formation of 4-nitrophenol.

Calculate the rate of reaction for each concentration.

Determine the percentage of inhibition and calculate the IC50 value.
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Caption: Hypothetical signaling pathway showing potential inhibition points.

Experimental Workflow
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Caption: General experimental workflow for preclinical evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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